Technical Whitepaper: Strategic Utilization of (2-Ethoxy-4-formylphenyl)boronic Acid
Technical Whitepaper: Strategic Utilization of (2-Ethoxy-4-formylphenyl)boronic Acid
Executive Summary & Molecular Architecture
(2-Ethoxy-4-formylphenyl)boronic acid is a high-value bifunctional building block designed for the modular synthesis of complex biaryls and pharmacophores. Unlike simple phenylboronic acids, this scaffold integrates three distinct electronic and steric features:
-
Boronic Acid (
): The primary handle for Suzuki-Miyaura cross-coupling. -
4-Formyl Group (
): A versatile electrophile for reductive amination, Wittig olefination, or heterocycle formation. -
2-Ethoxy Group (
): An ortho-positioned electron-donating group (EDG) that modulates solubility, lipophilicity, and the electronic environment of the boron center.
This guide provides a rigorous analysis of its physicochemical properties, reactivity profile, and optimized experimental protocols for medicinal chemistry applications.
Physicochemical Profile
Data below represents a synthesis of empirical trends for ortho-alkoxy/para-formyl boronic acids and predicted values for CAS 2253871-63-3.
| Property | Value / Description | Technical Insight |
| Molecular Formula | -- | |
| Molecular Weight | 193.99 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| Appearance | Off-white to pale yellow powder | Coloration often indicates trace oxidation or boroxine formation. |
| Solubility | DMSO, DMF, MeOH, EtOH | Poor water solubility; the ethoxy group increases lipophilicity compared to the methoxy analog. |
| pKa (Boronic Acid) | ~8.5 - 9.0 (Predicted) | The ortho-ethoxy group exerts an inductive effect, slightly raising pKa compared to unsubstituted Ph-B(OH)2. |
| Stability | Hygroscopic; Prone to dehydration | Exists in equilibrium with its cyclic trimer (boroxine) upon dehydration. |
Reactivity Landscape & Mechanistic Logic
The strategic value of this molecule lies in its orthogonal reactivity . The boronic acid allows for C-C bond formation, while the aldehyde remains available for downstream elaboration. However, the ortho-ethoxy group introduces specific steric and electronic considerations.
The "Ortho-Effect" in Suzuki Coupling
The 2-ethoxy substituent plays a dual role:
-
Steric Hindrance: It increases the energy barrier for the transmetallation step, potentially requiring higher temperatures or more active catalyst systems (e.g., Buchwald precatalysts).
-
Coordination: The oxygen lone pair can coordinate with the palladium center, potentially stabilizing the oxidative addition complex but also competing with ligand binding.
Protodeboronation Risk
Ortho-substituted boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under high-pH and high-temperature conditions.
-
Mechanism: Hydroxide attacks the boron to form a boronate "ate" complex. If the ortho group stabilizes the transition state for protonolysis, the C-B bond breaks, yielding the deboronated arene (3-ethoxybenzaldehyde).
-
Mitigation: Use mild bases (
, ) and anhydrous or low-water solvent systems.
Visualization: Reactivity Pathways
The following diagram maps the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways. Green/Yellow arrows indicate orthogonal chemoselectivity.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple the boronic acid with an aryl halide while preserving the formyl group. Challenge: Prevent aldol condensation or Cannizzaro disproportionation of the aldehyde under basic conditions.
Reagents:
-
(2-Ethoxy-4-formylphenyl)boronic acid (1.0 equiv)
-
Aryl Bromide/Iodide (1.0 equiv)[1]
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) - Chosen for mild basicity compared to carbonates. -
Solvent: 1,4-Dioxane : Water (9:1)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or Schlenk flask with the boronic acid, aryl halide, base, and Pd-catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C. Monitor via LC-MS.
-
Note: If the aryl halide is sterically hindered, increase temperature to 100°C but monitor strictly for protodeboronation (appearance of 3-ethoxybenzaldehyde mass).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography. Caution: Aldehydes can streak on silica; consider adding 1% Et3N to the eluent if degradation is observed.
Protocol B: Reductive Amination (Boron-Retention)
Objective: Functionalize the aldehyde with an amine prior to coupling (or post-coupling). Challenge: Prevent reduction of the C-B bond or protodeboronation.
Reagents:
-
Aldehyde substrate (1.0 equiv)[2]
-
Primary/Secondary Amine (1.1 equiv)
-
Reductant:
(1.5 equiv) - Chosen for selectivity over NaBH4. -
Solvent: DCE (1,2-Dichloroethane) or DCM.
Methodology:
-
Imine Formation: Mix aldehyde and amine in DCE at room temperature for 30-60 mins. If amine is HCl salt, add 1.0 equiv DIPEA.
-
Reduction: Add
in one portion. Stir at RT for 2-4 hours. -
Quench: Quench with saturated
. -
Isolation: Extract with DCM. The boronic acid moiety is amphoteric; ensure pH is adjusted to ~5-6 for optimal extraction into organic phase, or isolate as the zwitterion depending on the amine used.
Handling, Stability & Storage (Self-Validating Systems)
To ensure reproducibility, researchers must account for the dynamic equilibrium of boronic acids.
Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
Observation: Fresh samples are powders; aged samples may become gummy or crystalline aggregates.
-
Validation: Run a
NMR in with a drop of . The hydrolyzes the boroxine back to the monomer, ensuring accurate integration of the formyl proton (~10.0 ppm) vs. the aromatic protons.
Storage Protocol
-
Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Container: Tightly sealed glass vial with parafilm.
-
Long-term: If storage >6 months is required, convert to the Pinacol Ester . The pinacol ester removes the hydrogen bond donor capability, significantly improving stability and solubility in organic solvents.
Strategic Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "linker" fragment.
-
Workflow:
-
Perform Suzuki coupling to attach a "Warhead" or "Binder" to the phenyl ring.
-
Use the aldehyde to "grow" the molecule towards a solvent-exposed region or a second binding pocket via reductive amination.
-
PROTAC Linker Synthesis
The aldehyde handle is particularly useful for attaching alkyl chains required for PROTACs (Proteolysis Targeting Chimeras).
-
Mechanism: Reductive amination with a diamine linker allows for the precise control of chain length between the E3 ligase ligand and the protein of interest (POI) ligand.
Visualization: Catalytic Cycle & Ortho-Effect
The following diagram illustrates the Suzuki coupling cycle, highlighting where the 2-ethoxy group influences the process.
Figure 2: Catalytic cycle. The Transmetallation step (Red) is the critical bottleneck influenced by the steric bulk of the 2-ethoxy group.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
PubChem Database. (n.d.). Compound Summary for Boronic acid, (4-formylphenyl)- (Analogous Reactivity). National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Protocols. Link
